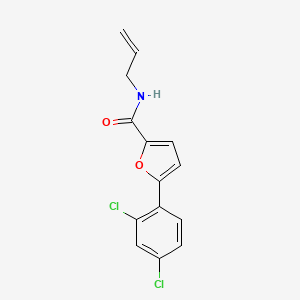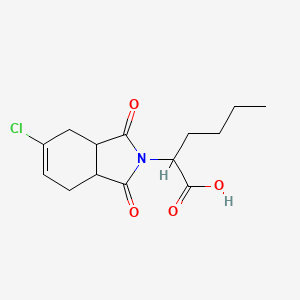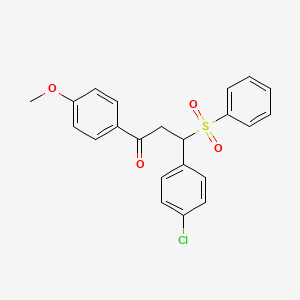
N-allyl-5-(2,4-dichlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-(2,4-dichlorophenyl)-2-furamide, also known as GW 501516, is a selective agonist of PPARδ (peroxisome proliferator-activated receptor delta) that is commonly used in scientific research. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. GW 501516 has gained popularity in the scientific community due to its potential applications in various fields, including sports performance enhancement, cardiovascular disease, and cancer research.
Wirkmechanismus
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 exerts its effects by activating the PPARδ pathway, which regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which results in improved metabolic efficiency and increased endurance. Additionally, activation of PPARδ has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to have several biochemical and physiological effects in animal models. In one study, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 was shown to increase fatty acid oxidation and reduce glucose levels in the liver. In another study, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function in skeletal muscle. Additionally, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in lab experiments include its selectivity for PPARδ, its well-characterized mechanism of action, and its potential applications in various fields of research. However, there are also limitations to using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including its high cost and potential for off-target effects. Additionally, the use of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in animal models may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are several future directions for research involving N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including the development of more selective PPARδ agonists, the investigation of its effects on other metabolic pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the long-term safety and efficacy of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in humans.
Synthesemethoden
The synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves several steps, including the protection of the furan ring, the introduction of the allyl group, and the final deprotection step. The most commonly used method for the synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves the reaction of 2,4-dichlorophenylhydrazine with furan-2-carboxylic acid, followed by the protection of the furan ring using a tert-butyldimethylsilyl (TBDMS) group and the introduction of the allyl group using allyl bromide. The final step involves the deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF).
Wissenschaftliche Forschungsanwendungen
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been extensively studied for its potential applications in various fields of scientific research. In sports performance enhancement, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to increase endurance and improve metabolic efficiency by activating the PPARδ pathway. In cardiovascular disease research, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to improve lipid profiles and reduce inflammation in animal models. In cancer research, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-prop-2-enylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-2-7-17-14(18)13-6-5-12(19-13)10-4-3-9(15)8-11(10)16/h2-6,8H,1,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDPKDDXXLOVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116736 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)


![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)